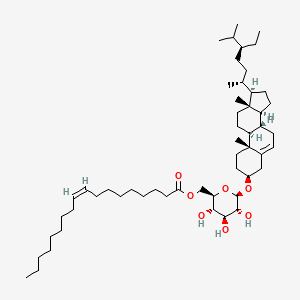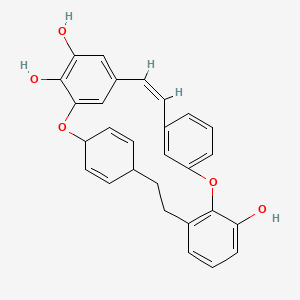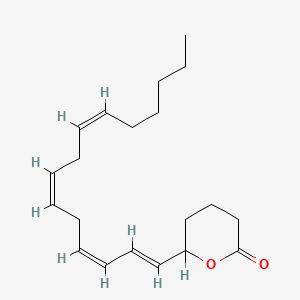
8-(Diethylaminomethyl)-7-hydroxy-4-phenyl-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(diethylaminomethyl)-7-hydroxy-4-phenyl-1-benzopyran-2-one is a neoflavonoid.
Aplicaciones Científicas De Investigación
Antiarrhythmic Potential
8-(Diethylaminomethyl)-7-hydroxy-4-phenyl-1-benzopyran-2-one derivatives have shown promise in antiarrhythmic applications, particularly in the context of ischemia-reperfusion injury. A study by Koini et al. (2009) synthesized and evaluated benzopyran derivatives against arrhythmias associated with ischemia-reperfusion injury. They found that some derivatives exhibited significant antiarrhythmic effects, which were also reflected in the reduction of premature beats. These compounds demonstrated class IB and class III antiarrhythmic properties, suggesting potential as multi-channel, amiodarone-like treatments with fewer proarrhythmic complications (Koini et al., 2009).
Biological Activity in Dark Conditions
Chilin et al. (1999) studied benzopsoralens, including those with diethylaminomethyl groups, and their biological activity in dark conditions. They discovered that certain derivatives induced antiproliferative effects in mammalian cells without the need for light activation. This activity was linked to their ability to inhibit topoisomerase II, suggesting potential use in PUVA photochemotherapy and photopheresis (Chilin et al., 1999).
Synthesis and Structural Studies
Abdel-Latif and Mohamed (2017) conducted research on the synthesis, structure, and spectroscopic properties of certain benzopyran compounds. They synthesized novel benzopyran derivatives and characterized them using various analytical techniques. The study provided insights into the molecular structures of these compounds, potentially aiding further research and applications (Abdel-Latif & Mohamed, 2017).
Crystal Structure Analysis
Research by Manolov and Maichle‐Moessmer (2007) focused on the crystal structure of a related benzopyran compound. Their work provided detailed insights into the molecular and crystal structure, which is crucial for understanding the chemical and physical properties of these compounds (Manolov & Maichle‐Moessmer, 2007).
Propiedades
Fórmula molecular |
C20H21NO3 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
8-(diethylaminomethyl)-7-hydroxy-4-phenylchromen-2-one |
InChI |
InChI=1S/C20H21NO3/c1-3-21(4-2)13-17-18(22)11-10-15-16(12-19(23)24-20(15)17)14-8-6-5-7-9-14/h5-12,22H,3-4,13H2,1-2H3 |
Clave InChI |
FFIWPKDKGYYXEH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O |
SMILES canónico |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



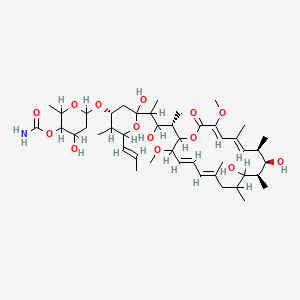
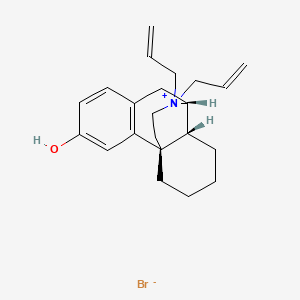
![[(13S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1238601.png)
![2-[(2Z)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B1238603.png)
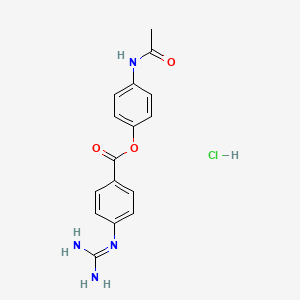
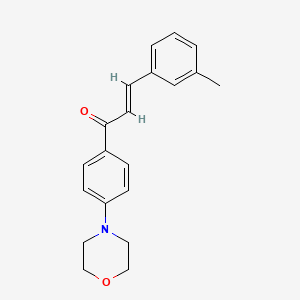
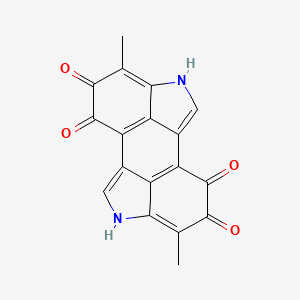


![(R)-[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1238614.png)
